Oxalic acid-d2

Übersicht

Beschreibung

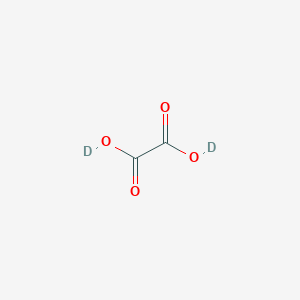

Oxalic acid-d2 is a deuterated form of oxalic acid, where the hydrogen atoms are replaced with deuterium. It has the chemical formula DO2CCO2 and a molecular weight of 92.05 g/mol . This compound is often used in scientific research due to its unique isotopic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxalic acid-d2 can be synthesized through the deuteration of oxalic acid. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O). The reaction typically occurs under controlled conditions to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound is less common due to the high cost of deuterium. it can be produced on a smaller scale in specialized laboratories using similar deuteration techniques as mentioned above .

Analyse Chemischer Reaktionen

Types of Reactions

Oxalic acid-d2 undergoes various chemical reactions, including:

Reduction: It can be reduced to formic acid under specific conditions.

Substitution: The deuterium atoms in this compound can be replaced by other substituents in the presence of suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation: Carbon dioxide (CO2), water (H2O).

Reduction: Formic acid (HCOOD).

Substitution: Various substituted oxalic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Electrochemical Reduction of CO2:

Oxalic acid-d2 is being investigated for its role in the electrochemical reduction of carbon dioxide (CO2) to produce high-value chemicals. The OCEAN project focuses on integrating this process into industrial operations, demonstrating that oxalic acid can be produced from CO2 through innovative electrochemical methodologies. This approach not only addresses the environmental impact by reducing greenhouse gas emissions but also contributes to the development of sustainable chemical processes .

Catalysis Studies:

Recent studies have shown that oxalic acid can act as a catalyst in various reactions. For instance, research involving partially oxidized greigite (Fe3S4) has demonstrated that oxalic acid can facilitate the conversion of CO2 and water into low molecular-weight organic acids. This catalytic process is significant in both soil chemistry and industrial applications .

Environmental Chemistry

Carbon Capture and Utilization:

this compound is being explored as an intermediate in carbon capture technologies. Its ability to be synthesized from CO2 positions it as a potential key player in reducing atmospheric CO2 levels while producing valuable chemicals for industrial use . The integration of this compound into carbon capture systems could enhance the efficiency and sustainability of these technologies.

Soil Chemistry:

In soil science, oxalic acid plays a vital role in the biogeochemical cycling of nutrients. It is involved in the weathering of minerals and can influence the availability of essential nutrients for plant growth. The presence of this compound allows for more precise studies into these processes, particularly using isotopic labeling to trace pathways and interactions within soil ecosystems .

Biochemical Applications

Enzyme Inhibition Studies:

The conjugate base of oxalic acid, oxalate, has been identified as a competitive inhibitor of lactate dehydrogenase (LDH), an enzyme critical in anaerobic metabolism. Research indicates that inhibiting LDH with oxalate can potentially hinder tumor growth by disrupting cancer cell metabolism, making this compound a candidate for further studies in cancer treatment .

Effects on Plant Pathology:

Oxalic acid is known to influence plant resistance against pathogenic fungi. While low concentrations can enhance resistance, higher concentrations may lead to programmed cell death in plants, facilitating fungal infection. Understanding these dynamics with labeled compounds like this compound can provide insights into plant-pathogen interactions and the development of disease-resistant crops .

Industrial Applications

Cleaning and Bleaching Agents:

Oxalic acid is widely used in various cleaning applications due to its effectiveness as a rust remover and bleaching agent. Its deuterated form may find niche applications in specialized cleaning products where isotopic labeling is beneficial for tracking chemical processes or enhancing product formulations .

Semiconductor Industry:

In the semiconductor industry, oxalic acid is utilized for electrochemical-mechanical planarization during copper layer fabrication. The use of this compound could provide advantages in research settings where isotopic labeling helps elucidate reaction mechanisms or improve process efficiencies .

Wirkmechanismus

Oxalic acid-d2 exerts its effects through its ability to participate in various chemical reactions. The deuterium atoms in this compound can influence reaction rates and mechanisms due to the isotope effect. This makes it a valuable tool in studying reaction kinetics and mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxalic acid: The non-deuterated form of oxalic acid with the chemical formula HO2CCO2H.

Formic acid-d2: A deuterated form of formic acid with the chemical formula DO2CH.

Acetic acid-d4: A deuterated form of acetic acid with the chemical formula DO2CCH3.

Uniqueness

Oxalic acid-d2 is unique due to its deuterium content, which provides distinct isotopic properties. This makes it particularly useful in studies involving isotopic labeling and tracing, allowing researchers to gain insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .

Biologische Aktivität

Oxalic acid, a dicarboxylic acid with the formula , is a naturally occurring organic compound found in various plants. Its deuterated form, oxalic acid-d2, has gained attention in biological studies due to its unique isotopic labeling, which allows for enhanced tracking in metabolic studies and various applications in biochemistry and toxicology. This article explores the biological activity of this compound, focusing on its effects on different biological systems, including its role in nematicidal activity, toxicity to larvae, and metabolic implications.

This compound has similar chemical properties to its non-deuterated counterpart but is distinguished by the presence of deuterium atoms. This modification affects its behavior in biological systems, particularly in metabolic pathways and interactions with enzymes.

1. Nematicidal Activity

Research has demonstrated that oxalic acid exhibits significant nematicidal properties. A study involving Aspergillus niger showed that exposure to 2 mmol/L of oxalic acid resulted in:

- 100% juvenile mortality of Meloidogyne incognita within one day.

- 95.6% suppression of egg hatching after seven days.

This indicates that oxalic acid can effectively control nematode populations, making it a potential biocontrol agent in agriculture .

| Concentration (mmol/L) | Juvenile Mortality (%) | Egg Hatching Suppression (%) |

|---|---|---|

| 2 | 100 | 95.6 |

2. Toxicity to Honey Bee Larvae

A study investigating the effects of oxalic acid on honey bee larvae revealed that while adult bees showed resistance to certain concentrations of oxalic acid, larval stages were significantly affected. The findings included:

- Increased mortality in larvae fed concentrations above 0.05% .

- Older larvae exhibited greater resistance compared to younger ones.

This suggests that while oxalic acid can be used for pest control, its application must be carefully managed to avoid harming beneficial insect populations .

| Instar Stage | Oxalic Acid Concentration (%) | Survival Rate (24h Post-Treatment) |

|---|---|---|

| 2nd | 0.05 | ~40% |

| 3rd | 0.10 | ~60% |

| 4th | 0.50 | ~80% |

3. Metabolic Implications

Oxalic acid's role as a metabolite has been explored in various studies linking it to metabolic dysfunctions associated with sleep deprivation. In both rat models and human studies, oxalic acid levels were found to be significantly reduced under conditions of chronic sleep restriction. This reduction correlated with alterations in lipid metabolism and oxidative stress markers .

Case Study: Sleep Restriction and Metabolism

A comprehensive study assessed the impact of sleep deprivation on metabolite levels, including oxalic acid:

- Participants : Rats and humans subjected to controlled sleep restriction.

- Findings : Oxalic acid levels decreased significantly during sleep deprivation but returned to baseline after recovery sleep.

This highlights the potential role of oxalic acid as a biomarker for metabolic health related to sleep patterns .

Eigenschaften

IUPAC Name |

dideuterio oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBZPKHOEPUJKR-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC(=O)C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174689 | |

| Record name | Oxalic acid-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-73-8 | |

| Record name | Ethanedioic acid-1,2-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic acid-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalic [2H]acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.